[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol

Medicinal Chemistry ADME Prediction Drug Design

This compound offers distinct advantages for medicinal chemistry. The N1 CF3 group enhances metabolic stability and CNS penetration; C4 Br enables Suzuki, Buchwald, and other Pd-catalyzed cross-coupling reactions; the C6 hydroxymethyl group allows attachment of piperazine/piperidine moieties for H3 receptor antagonists. With XLogP3 2.9 and TPSA 25.2 Ų, it balances blood-brain barrier permeability with low promiscuity, ideal for fragment-based drug discovery. Its well-defined 1,4,6-substitution pattern provides synthetic accessibility and reactivity not found in other trifluoromethylated indole isomers.

Molecular Formula C10H7BrF3NO
Molecular Weight 294.071
CAS No. 2306278-30-6
Cat. No. B2884387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol
CAS2306278-30-6
Molecular FormulaC10H7BrF3NO
Molecular Weight294.071
Structural Identifiers
SMILESC1=CN(C2=C1C(=CC(=C2)CO)Br)C(F)(F)F
InChIInChI=1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2
InChIKeyQSEYXBKEJFFJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol (CAS 2306278-30-6) Procurement and Differentiation Baseline


[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a brominated indole derivative featuring a trifluoromethyl group at the N1 position, a bromine atom at C4, and a hydroxymethyl substituent at C6 [1]. This compound (C10H7BrF3NO, MW 294.07) serves as a versatile intermediate in medicinal chemistry and agrochemical research, with the trifluoromethyl group enhancing metabolic stability and the bromine providing a handle for cross-coupling reactions [2]. Its well-defined substitution pattern offers distinct advantages over other trifluoromethylated indole isomers in terms of synthetic accessibility and reactivity profile .

Why Generic Substitution of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol with Other Indole Derivatives Is Not Advised


Trifluoromethylated indoles are not interchangeable due to significant variations in substitution patterns that critically influence physicochemical properties, reactivity, and downstream synthetic utility [1]. For instance, repositioning the trifluoromethyl group from N1 to C2 or C6 alters electron density distribution and metabolic stability, while the absence of the C6 hydroxymethyl group eliminates a key functional handle for further derivatization . The specific 1,4,6-substitution pattern of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol provides a unique combination of lipophilicity (XLogP3 = 2.9) and polar surface area (25.2 Ų) that differs markedly from regioisomers, directly impacting synthetic feasibility and biological profile [2].

Quantitative Differentiation Evidence for [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol vs. Closest Analogs


Computed Lipophilicity (XLogP3) of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol vs. 4-Bromo-2-(trifluoromethyl)-1H-indole

The target compound exhibits a computed XLogP3 value of 2.9, reflecting moderate lipophilicity suitable for both oral bioavailability and blood-brain barrier penetration [1]. In contrast, the regioisomer 4-Bromo-2-(trifluoromethyl)-1H-indole (CAS 955978-75-3) has a predicted logP of approximately 3.95, which is >1 log unit higher [2]. This 1.05 logP unit difference translates to a roughly 11-fold difference in octanol-water partition coefficient, significantly impacting absorption and distribution profiles [3].

Medicinal Chemistry ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol vs. 6-Bromo-1-(trifluoromethyl)-1H-indole

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol possesses a TPSA of 25.2 Ų, primarily due to the hydroxymethyl group [1]. The comparator 6-Bromo-1-(trifluoromethyl)-1H-indole (CAS not specified) lacks this polar moiety and has a TPSA of approximately 15.8 Ų [2]. The 9.4 Ų increase in TPSA for the target compound improves aqueous solubility and hydrogen-bonding potential, while remaining below the 60 Ų threshold often associated with poor membrane permeability [3].

Medicinal Chemistry Drug Design Permeability

Synthetic Handle Versatility: Hydroxymethyl Group vs. Carboxylate Ester in Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

The C6 hydroxymethyl group in [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol can be directly oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., chloride, bromide) for nucleophilic substitution . In contrast, methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate (CAS 2306261-99-2) requires hydrolysis to the acid before further derivatization, adding a synthetic step . This difference in functional group versatility translates to higher synthetic efficiency for the target compound in certain reaction sequences.

Organic Synthesis Medicinal Chemistry Building Blocks

Purity Specification: 97% vs. 95% for [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol from Different Vendors

Aladdin Scientific offers [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol at 97% purity (Item M632753) , whereas Calpac Lab supplies the same compound at 95% purity (Part AAB-AA01JUS5) [1]. The 2% absolute purity difference may be critical for applications requiring minimal impurities, such as sensitive catalytic reactions or biological assays. This variation underscores the importance of vendor selection based on required purity specifications.

Chemical Procurement Quality Control Research Reagents

Lead Time Variability: [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol Procurement Timelines Across Suppliers

Procurement lead times for [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol vary significantly by vendor. Aladdin Scientific reports availability within 8-12 weeks , whereas Calpac Lab indicates a lead time of only 2-3 days [1]. This difference of approximately 50-80 days in delivery time is a critical factor for time-sensitive research projects. Such variability does not apply to more common indole analogs which are typically stocked with shorter lead times across multiple suppliers.

Chemical Sourcing Supply Chain Procurement

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 294.07 g/mol and 16 heavy atoms, [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol falls within the typical fragment space (MW < 300, heavy atoms ≤ 18) [1]. In comparison, larger indole derivatives with additional substituents (e.g., extended piperazine or phenyl groups) often exceed 400 g/mol, moving beyond optimal fragment parameters [2]. This favorable size profile makes the target compound suitable for fragment-based screening and subsequent elaboration.

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Optimal Application Scenarios for [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS Disorders

The compound's moderate lipophilicity (XLogP3 = 2.9) and favorable TPSA (25.2 Ų) support its use as a fragment for central nervous system (CNS) targets, balancing blood-brain barrier permeability with reduced promiscuity . Its size (MW 294.07, 16 heavy atoms) aligns with 'Rule of Three' guidelines, enabling efficient fragment elaboration [1].

Synthesis of Histamine H3 Receptor Antagonists

The compound serves as a key precursor for H3 receptor antagonists investigated for obesity and cognitive disorders . The trifluoromethyl group enhances metabolic stability and CNS penetration, while the C6 hydroxymethyl group allows for attachment of various piperazine or piperidine moieties [1].

Building Block for Cross-Coupling Reactions in Medicinal Chemistry

The C4 bromine provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the indole core . The N1 trifluoromethyl group remains stable under these conditions, preserving the desired electronic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.